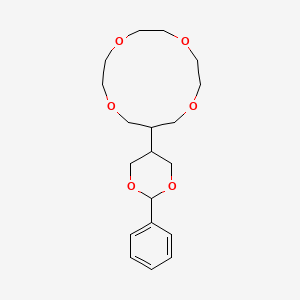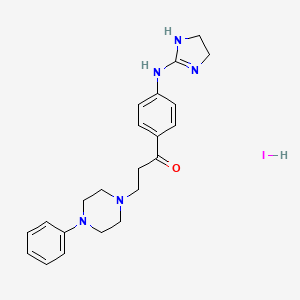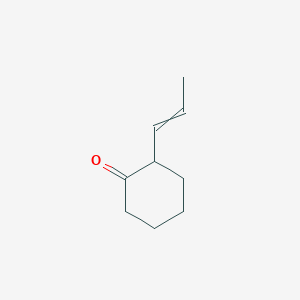
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione is a chemical compound with the molecular formula C12H15N3O3. It is also known as 1,3,5-Triacryloylhexahydro-1,3,5-triazine. This compound is characterized by its triazine ring structure substituted with three acryloyl groups. It is a white to almost white powder or crystalline substance with a melting point of approximately 156°C .
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the reaction of acryloyl chloride with hexahydro-1,3,5-triazine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound involves the same basic synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product .
化学反応の分析
Types of Reactions
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Polymerization: Due to the presence of acryloyl groups, it can undergo radical polymerization to form cross-linked polymers.
Addition Reactions: The double bonds in the acryloyl groups can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Radical Initiators: For polymerization reactions, radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Nucleophiles: In addition reactions, nucleophiles such as amines or thiols can react with the acryloyl groups.
Major Products Formed
Cross-linked Polymers: Polymerization leads to the formation of cross-linked polymer networks.
科学的研究の応用
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: It can be used in the modification of biomolecules for various biological applications.
Industry: It is used in the production of coatings, adhesives, and sealants
作用機序
The mechanism of action of 1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione primarily involves its ability to undergo polymerization and addition reactions. The acryloyl groups in the compound can form covalent bonds with other molecules, leading to the formation of cross-linked networks. This property is exploited in various applications, such as the formation of hydrogels for drug delivery .
類似化合物との比較
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione:
1,3,5-Tris(2-hydroxyethyl)isocyanurate: Used in the production of flame retardants and plasticizers.
Uniqueness
1,3,5-Triacryloyl-1,3,5-triazinane-2,4,6-trione is unique due to its three acryloyl groups, which provide multiple reactive sites for polymerization and addition reactions. This makes it highly versatile for use in various applications, including the synthesis of cross-linked polymers and hydrogels .
特性
CAS番号 |
104627-10-3 |
|---|---|
分子式 |
C12H9N3O6 |
分子量 |
291.22 g/mol |
IUPAC名 |
1,3,5-tri(prop-2-enoyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H9N3O6/c1-4-7(16)13-10(19)14(8(17)5-2)12(21)15(11(13)20)9(18)6-3/h4-6H,1-3H2 |
InChIキー |
CFHPEXPRKXGLGF-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)N1C(=O)N(C(=O)N(C1=O)C(=O)C=C)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


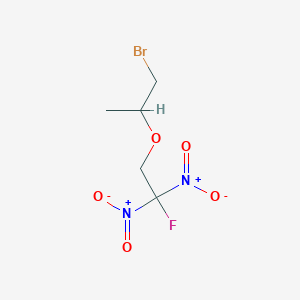
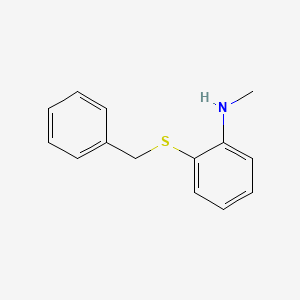
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)


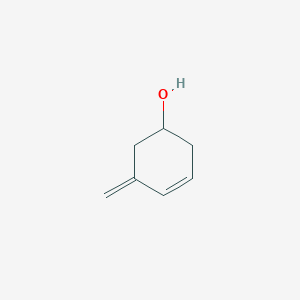
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)
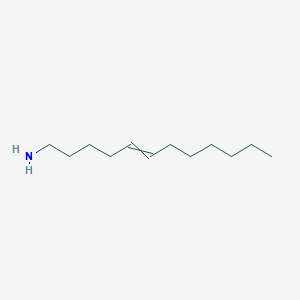
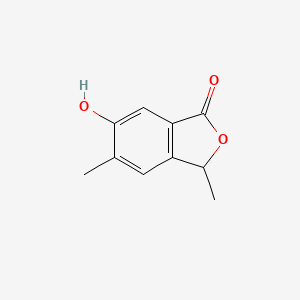
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)
